8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
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Scientific Research Applications
Novel Bitter Modifying Flavour Compounds
A toxicological evaluation of two novel bitter modifying flavour compounds, closely structurally related to the chemical , has been completed to assess their safety for use in food and beverage applications. These compounds undergo oxidative metabolism in vitro and have been found not to be mutagenic or clastogenic in various tests. This research underscores the potential of such compounds in enhancing food and beverage flavors without adverse health effects (Karanewsky et al., 2016).
Cytotoxic Activity of Carboxamide Derivatives
The cytotoxic activities of carboxamide derivatives of structurally related compounds have been explored against various cancer cell lines. These studies aim to develop new therapeutic agents by understanding how small changes in the chemical structure can impact their biological activity and potential for treating diseases like cancer (Deady et al., 2003).
Supramolecular Structures of N(7)-alkoxybenzyl-substituted Compounds
Research into N(7)-alkoxybenzyl-substituted compounds, which share a common structural motif with the compound , focuses on their ability to form hydrogen-bonded supramolecular structures. These structures have implications for the development of new materials and understanding molecular interactions critical for pharmaceutical development (Trilleras et al., 2008).
Chromene Chromium Carbene Complexes
The use of chromene chromium carbene complexes in synthesizing photochromic materials and biologically active natural products showcases the versatility of structurally related compounds. These findings contribute to the fields of material science and medicinal chemistry, providing insights into the synthesis of complex molecules with potential applications ranging from smart materials to drug development (Rawat et al., 2006).
Anticancer Agents Development
Exploration into pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents illustrates the ongoing efforts to develop new therapeutic options for cancer treatment. By designing and synthesizing a series of derivatives based on a hit compound, researchers aim to uncover more potent anticancer agents through a detailed understanding of structure-activity relationships (Hongshuang et al., 2017).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-[(2-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-14-8-6-7-9-17(14)13-27-20(29)18-19(25(4)22(27)30)23-21(26(18)10-11-31-5)28-16(3)12-15(2)24-28/h6-9,12H,10-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFULUPVYJREUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C(N3CCOC)N4C(=CC(=N4)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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